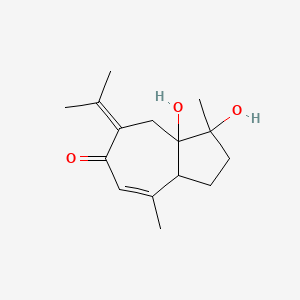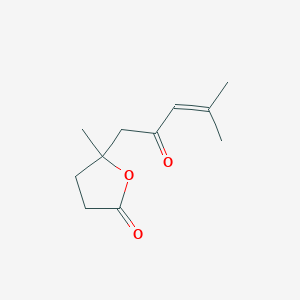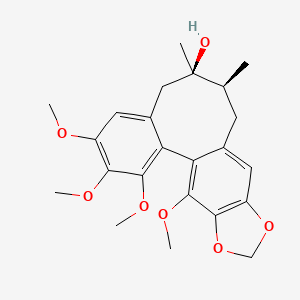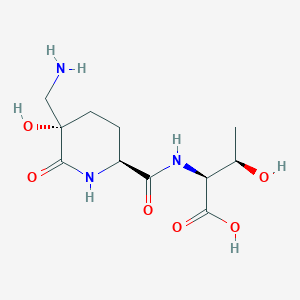
Glycosmisic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycosmisic acid is a guaiacyl lignin that is found in Arabidopsis thaliana. It has a role as a plant metabolite. It is an alpha,beta-unsaturated monocarboxylic acid, a member of 1-benzofurans, a primary alcohol, a guaiacyl lignin and a member of guaiacols. It derives from a coniferol and a ferulic acid.
Wissenschaftliche Forschungsanwendungen
1. Glycomics and Glycoscience
Glycoscience research, encompassing the study of carbohydrates and glycan molecules, offers innovative and sustainable applications in various industrial and commercial areas. This interdisciplinary field explores the physicochemical and biological properties of carbohydrates, leading to high-value products, new bioactive glycans, and novel therapies and diagnostics tools. The relevance of glycoscience to glycosmisic acid lies in the exploration of its potential applications derived from carbohydrate properties (Corolleur et al., 2020).
2. Bioinformatics in Glycomics
Bioinformatics tools are crucial in glycomics, the study of glycan molecules. These tools assist in creating catalogs of glycosyltransferase expression and detected glycan structures, including this compound. The development of algorithms for rapid, automatic interpretation of mass spectra is a key research area, facilitating the identification of glycan structures (Lieth et al., 2004).
3. Chemical Approaches in Glycoscience
Chemists have developed technologies to perturb glycan biosynthesis and profile their presentation. These tools have identified potential disease biomarkers and monitored dynamic changes in the glycome, including compounds like this compound. Chemical syntheses of glycoconjugates and the inhibition or activation of glycosyltransferases are key to understanding glycan structure-function relationships (Agard & Bertozzi, 2009).
4. Mass Spectrometry in Glycomics
Mass spectrometry is emerging as a powerful technique for profiling the glycome, including this compound. It plays a crucial role in detecting and characterizing glycans associated with various diseases, including cancer. This approach has led to the identification of several disease markers (An et al., 2009).
5. This compound Isolation and Study
A study focused on isolating and identifying chemical constituents from Glycosmis citrifolia led to the discovery of this compound, among other compounds. This research contributes to the understanding of the chemical makeup of this plant, highlighting this compound as a notable component (Xiao, 2002).
Eigenschaften
Molekularformel |
C20H20O7 |
|---|---|
Molekulargewicht |
372.4 g/mol |
IUPAC-Name |
(E)-3-[2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]prop-2-enoic acid |
InChI |
InChI=1S/C20H20O7/c1-25-16-9-12(4-5-15(16)22)19-14(10-21)13-7-11(3-6-18(23)24)8-17(26-2)20(13)27-19/h3-9,14,19,21-22H,10H2,1-2H3,(H,23,24)/b6-3+ |
InChI-Schlüssel |
FHYQIQMSODIFCP-ZZXKWVIFSA-N |
Isomerische SMILES |
COC1=CC(=CC2=C1OC(C2CO)C3=CC(=C(C=C3)O)OC)/C=C/C(=O)O |
SMILES |
COC1=CC(=CC2=C1OC(C2CO)C3=CC(=C(C=C3)O)OC)C=CC(=O)O |
Kanonische SMILES |
COC1=CC(=CC2=C1OC(C2CO)C3=CC(=C(C=C3)O)OC)C=CC(=O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2R,11bS)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl]-N,2-dimethylpropane-1-sulfonamide](/img/structure/B1252567.png)



![(1S,3S,7S,8R)-N-methyl-2-oxa-6-azatricyclo[4.2.1.03,7]nonan-8-amine](/img/structure/B1252573.png)



![3-[(3S,5S,8R,9S,10R,13R,14S,17R)-14-hydroxy-10-(hydroxymethyl)-13-methyl-3-[(3R,4R,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B1252579.png)





